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Compound of Interest

Compound Name: Magnesium chloride hexahydrate

Cat. No.: B146165

For Researchers, Scientists, and Drug Development Professionals

Magnesium chloride hexahydrate (MgCl2-6H20) is a versatile and cost-effective reagent that
plays a significant role in various stages of protein purification. Its unique properties can be
leveraged to improve protein yield, purity, and stability. This document provides detailed
application notes and protocols for the effective use of magnesium chloride hexahydrate in
protein purification workflows.

Key Applications of Magnesium Chloride Hexahydrate

Magnesium chloride is utilized in protein purification for several key purposes:

» Elution of Proteins from Affinity Columns: High concentrations of magnesium chloride can
serve as a gentle, non-denaturing eluent in affinity chromatography. The chaotropic nature of
Mg?* and CI- ions disrupts electrostatic and hydrophobic interactions between the target
protein and the affinity ligand, facilitating elution without the need for harsh pH conditions that
can lead to protein denaturation.[1] This is particularly beneficial for pH-sensitive proteins.

o Removal of Contaminants: Magnesium chloride is effective in washing steps to remove non-
specifically bound proteins and other contaminants from chromatography resins. It is
particularly adept at dissociating interactions with common contaminants such as host cell
proteins (HCPs), nucleic acids, and chaperones.[2][3][4][5] For instance, in the purification of
His-tagged proteins, a wash buffer containing MgClz and ATP can effectively remove co-
purifying chaperonins.[3][4][5]
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» Enhancing Protein Stability and Solubility: The presence of magnesium ions can stabilize
protein structures and prevent aggregation.[6] By interacting with charged residues on the
protein surface, MgClz can shield unfavorable electrostatic interactions and promote a more
soluble state, which is crucial during cell lysis and subsequent purification steps.[6]

e Improving Periplasmic Extraction: In the extraction of recombinant proteins from the
periplasmic space of E. coli, the inclusion of low concentrations of MgClz in the osmotic
shock buffer has been shown to enhance the release of the target protein while reducing the
co-extraction of other cellular proteins.[7]

» Facilitating Protein Precipitation: Magnesium chloride can be used in isoelectric precipitation
protocols to selectively precipitate certain proteins while leaving others in solution. This can
be an effective initial purification step to remove bulk contaminants.[8]

Logical Workflow for Incorporating Magnesium Chloride
in Protein Purification

The following diagram illustrates the various stages in a typical protein purification workflow
where magnesium chloride hexahydrate can be effectively incorporated.

Click to download full resolution via product page

Caption: Workflow illustrating the integration of MgClz in protein purification.
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Experimental Protocols

Here we provide detailed protocols for the application of magnesium chloride hexahydrate in
various protein purification techniques.

Protocol 1: Elution of a Recombinant Protein from a
Mixed-Mode Resin

This protocol describes the elution of a recombinant protein from an anion exchange mixed-
mode resin using a buffer containing a high concentration of magnesium chloride. This method
was shown to achieve high recovery and purity.[9]

Materials:

Equilibration Buffer: 25 mM Tris, pH 7.0

Wash Buffer: 25 mM Tris, 200 mM NaCl, pH 7.0

Elution Buffer: 25 mM Tris, 400 mM NacCl, 250 mM MgClz, pH 8.5

Strip Solution: 0.5 M NaOH

Nuvia™ aPrime™ 4A Resin (or similar mixed-mode anion exchange resin)

Chromatography column

Procedure:

Equilibration: Equilibrate the chromatography column packed with the mixed-mode resin with
16 column volumes (CV) of Equilibration Buffer.

o Loading: Load the clarified cell lysate containing the target protein onto the column.

e Washing: Wash the column with 8 CV of Wash Buffer to remove unbound proteins and
contaminants.

o Elution: Elute the target protein from the column with 4 CV of Elution Buffer. Collect the
eluate in fractions.
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» Stripping and Regeneration: Strip the column with 4 CV of 0.5 M NaOH to remove any
remaining bound proteins. Re-equilibrate the column with Equilibration Buffer for subsequent

runs.

o Analysis: Analyze the collected fractions for protein concentration (e.g., Azso) and purity (e.g.,
SDS-PAGE).

Quantitative Data Summary:

Parameter Value
Purity >95%
Recovery >75%

Protocol 2: Removal of Chaperone Contaminants from
His-tagged Proteins

This protocol details a wash step using ATP and magnesium chloride to remove co-purifying
chaperonins from His-tagged proteins immobilized on a resin.[3]

Materials:

o Lysis Buffer: 50 mM KHz2POa4, pH 7.4, 75 mM NaCl, 2 mM DTT, 0.02% NaNs

e Wash Buffer: 50 mM KHzPOa, pH 7.4, 75 mM NaCl, 2 mM DTT, 0.02% NaNs
 Dissociation Buffer: 20 mM HEPES, pH 7.0, 10 mM MgClz, 5 mM ATP, 150 mM KClI

o Elution Buffer: 50 mM Tris, pH 8.0, 150 mM NaCl, 2 mM DTT, 2.5 mM Desthiobiotin (for
Strep-tag) or appropriate elution buffer for His-tag (e.g., containing imidazole).

o Affinity resin (e.g., Ni-NTA or Strep-Tactin resin)
Procedure:

o Cell Lysis and Binding: Lyse the cells expressing the His-tagged protein and load the clarified
lysate onto the equilibrated affinity resin.
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¢ Initial Wash: Wash the resin with 200 mL of Wash Buffer.

o Chaperone Dissociation: Incubate the resin with the Dissociation Buffer at 4°C for 2 hours
with gentle agitation.

e Second Wash: Wash the resin with an additional 200 mL of Wash Buffer to remove the
dissociated chaperonins.

o Elution: Elute the purified target protein using the appropriate Elution Buffer.

o Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the removal of chaperonin

bands and assess the purity of the target protein.

Quantitative Data Summary:

Purification Step Target Protein Yield Chaperonin Contamination
Standard Wash Lower Significant
MgCIl2/ATP/KCI Wash 7-8 mg/L of culture Completely removed

Protocol 3: Improved Periplasmic Extraction of
Recombinant Proteins

This protocol describes an optimized osmotic shock procedure using magnesium chloride to
enhance the extraction of recombinant human Granulocyte-Macrophage Colony-Stimulating
Factor (rhGM-CSF) from the E. coli periplasm.[7]

Materials:

» Buffer | (Hypertonic): 20% Sucrose, 30 mM Tris-HCI, 1 mM EDTA, pH 8.0
o Buffer Il (Hypotonic Shock Buffer): 2 mM MgCI: in ice-cold deionized water
o E. coli cell paste expressing periplasmic rhGM-CSF

Procedure:
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e Resuspension: Resuspend the E. coli cell pellet in Buffer | at a ratio of 1 g of wet cell paste to
4 mL of buffer.

e Incubation: Incubate the suspension on ice for 10 minutes with occasional stirring.

o Centrifugation: Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C. Discard
the supernatant.

e Osmotic Shock: Resuspend the cell pellet in the same volume of ice-cold Buffer II.
e Incubation: Incubate the suspension on ice for 10 minutes with occasional stirring.

 Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C. The supernatant
contains the periplasmic proteins.

o Further Purification: The clarified periplasmic extract can then be subjected to further
purification steps, such as anion exchange chromatography.

Quantitative Data Summary:

Parameter Result
Purification Yield of rhGM-CSF 72%
Recovery of Total Protein 95%

Mechanism of Chaperone Removal by MgClz and ATP

The following diagram illustrates the proposed mechanism by which a wash buffer containing
MgClz and ATP facilitates the removal of chaperone proteins (e.g., DnaK) that often co-purify
with recombinant proteins.
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Caption: Mechanism of chaperone removal using a MgCl> and ATP wash.
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These application notes and protocols provide a framework for incorporating magnesium

chloride hexahydrate into protein purification strategies to enhance purity, yield, and stability.

Researchers are encouraged to optimize the concentration of MgCl:z for their specific protein

and purification system to achieve the best results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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